
3-Fluoro-2-(methylsulfonyl)nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-(methylsulfonyl)nitrobenzene is C7H6FNO4S . Its molecular weight is 219.19 .Chemical Reactions Analysis
Nitrobenzene compounds like 3-Fluoro-2-(methylsulfonyl)nitrobenzene are widely used to produce dyes, drugs, and agricultural chemicals.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 3-Fluoro-2-(methylsulfonyl)nitrobenzene is utilized in various chemical reactions. For instance, Shaw & Miller (1970) discussed its formation and role in reactions involving 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution (Shaw & Miller, 1970).
- Zhumabaeva et al. (2007) explored its use in the synthesis of 5-R-6-Fluoro-3-phenylsulfonylindoles, demonstrating its applicability in constructing complex molecular structures (Zhumabaeva et al., 2007).
Inhibition of Polymorphonuclear Leukocyte Functions
- Elferink & Deierkauf (1984) investigated fluorinated nitrobenzenes, closely related to 3-Fluoro-2-(methylsulfonyl)nitrobenzene, and their ability to inhibit various functions of rabbit polymorphonuclear leukocytes, such as chemotaxis and phagocytosis. This highlights potential biomedical research applications (Elferink & Deierkauf, 1984).
Synthesis of Fluorophenothiazines
- Sharma et al. (1999) reported on the synthesis of fluorophenothiazines, where 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives played a key role. This research contributes to the development of complex organic compounds, potentially useful in pharmaceuticals (Sharma et al., 1999).
Fluorination of Aromatic Compounds
- The synthesis of 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives is also essential in the broader context of fluorination techniques for aromatic compounds, as discussed in various research studies, including Knust, Machulla, & Roden (1986) and Courtin (1982) (Knust et al., 1986), (Courtin, 1982).
Antimicrobial Activity Study
- The compound has also been investigated for its potential in antimicrobial applications. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, evaluating their antimicrobial potency, which implies possible applications of 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives in creating antimicrobial agents (Janakiramudu et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
1-fluoro-2-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWLORGUKZGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(methylsulphonyl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



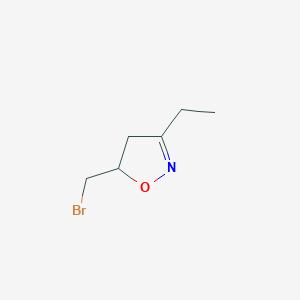

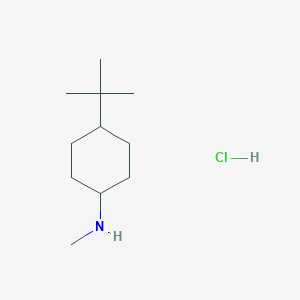
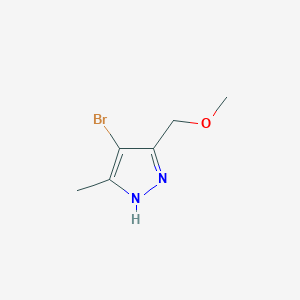
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)

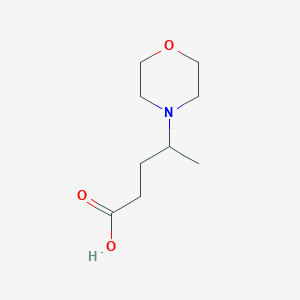
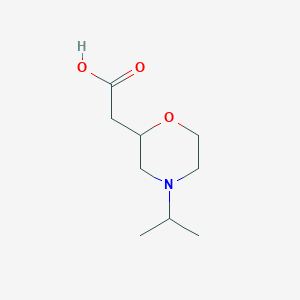
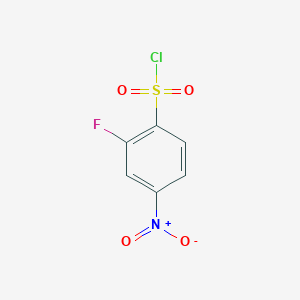

amine hydrochloride](/img/structure/B1440255.png)
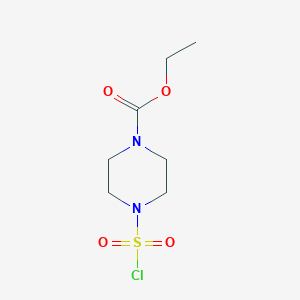
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)